molecular formula C7H10O B13792810 1-(1,2-Dimethylcycloprop-2-en-1-yl)ethanone

1-(1,2-Dimethylcycloprop-2-en-1-yl)ethanone

Cat. No.: B13792810
M. Wt: 110.15 g/mol
InChI Key: JEEZNFTUCCXEPZ-UHFFFAOYSA-N
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Description

1-(1,2-Dimethylcycloprop-2-en-1-yl)ethanone is an organic compound with the molecular formula C9H14O It is a cyclopropene derivative, characterized by a three-membered ring with two methyl groups and an ethanone functional group

Preparation Methods

The synthesis of 1-(1,2-Dimethylcycloprop-2-en-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate precursor, followed by functional group modifications. For instance, starting from a cyclopropene derivative, the introduction of methyl groups and subsequent oxidation can yield the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(1,2-Dimethylcycloprop-2-en-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The methyl groups on the cyclopropene ring can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,2-Dimethylcycloprop-2-en-1-yl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,2-Dimethylcycloprop-2-en-1-yl)ethanone involves its interaction with molecular targets through its functional groups. The ethanone group can form hydrogen bonds and participate in nucleophilic addition reactions, while the cyclopropene ring provides structural rigidity and influences the compound’s reactivity. Pathways involved may include enzyme catalysis and receptor binding, depending on the specific application.

Comparison with Similar Compounds

1-(1,2-Dimethylcycloprop-2-en-1-yl)ethanone can be compared with other cyclopropene derivatives and ketones:

    1-(1,2,3-Trimethylcyclopent-2-en-1-yl)ethanone: Similar structure but with an additional methyl group, leading to different reactivity and applications.

    1-(1,2-Dimethylcyclopent-2-en-1-yl)ethanone: A cyclopentene derivative with different ring strain and chemical properties.

    Ethanone, 1-(1,2-dimethyl-2-cyclopropen-1-yl): Another cyclopropene derivative with slight variations in substituents affecting its reactivity.

Properties

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

1-(1,2-dimethylcycloprop-2-en-1-yl)ethanone

InChI

InChI=1S/C7H10O/c1-5-4-7(5,3)6(2)8/h4H,1-3H3

InChI Key

JEEZNFTUCCXEPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC1(C)C(=O)C

Origin of Product

United States

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